molecular formula C8H7BrN4S B14909202 4-Amino-2-((2-bromoallyl)thio)pyrimidine-5-carbonitrile

4-Amino-2-((2-bromoallyl)thio)pyrimidine-5-carbonitrile

Cat. No.: B14909202
M. Wt: 271.14 g/mol
InChI Key: CLHAGWIXGSWJCO-UHFFFAOYSA-N
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Description

4-Amino-2-((2-bromoallyl)thio)pyrimidine-5-carbonitrile is a heterocyclic compound that contains a pyrimidine ring substituted with an amino group, a bromoallylthio group, and a carbonitrile group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-((2-bromoallyl)thio)pyrimidine-5-carbonitrile typically involves the reaction of 4-amino-2-thiopyrimidine-5-carbonitrile with 2-bromoallyl bromide under basic conditions. The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-((2-bromoallyl)thio)pyrimidine-5-carbonitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Amino-2-((2-bromoallyl)thio)pyrimidine-5-carbonitrile has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of other heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antiviral activities.

    Medicine: Explored for its potential as a therapeutic agent in cancer treatment due to its ability to inhibit specific enzymes and pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-2-((2-bromoallyl)thio)pyrimidine-5-carbonitrile is unique due to the presence of the bromoallylthio group, which imparts distinct reactivity and biological activity compared to its analogs. The bromoallyl group can participate in unique chemical reactions and interactions with biological targets, making this compound a valuable tool in scientific research and potential therapeutic applications .

Properties

Molecular Formula

C8H7BrN4S

Molecular Weight

271.14 g/mol

IUPAC Name

4-amino-2-(2-bromoprop-2-enylsulfanyl)pyrimidine-5-carbonitrile

InChI

InChI=1S/C8H7BrN4S/c1-5(9)4-14-8-12-3-6(2-10)7(11)13-8/h3H,1,4H2,(H2,11,12,13)

InChI Key

CLHAGWIXGSWJCO-UHFFFAOYSA-N

Canonical SMILES

C=C(CSC1=NC=C(C(=N1)N)C#N)Br

Origin of Product

United States

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